molecular formula C16H19N5O2S B2887852 6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 1903591-52-5

6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

Numéro de catalogue B2887852
Numéro CAS: 1903591-52-5
Poids moléculaire: 345.42
Clé InChI: AGOGRSCXIBDWMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide” is an active pharmaceutical intermediate. It has been studied for its potential as an anti-tumor agent, specifically targeting colorectal cancer .


Synthesis Analysis

The synthesis of this compound involves the condensation of chloroacetamides with morpholine . The reactions produced a series of 6-phenyl-4,5,6,7-tetrahydro-benzo[b]thiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C16H19N5O2S. The structure includes a pyrimidine ring attached to a morpholino group and a tetrahydrobenzo[d]thiazol-2-yl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of chloroacetamides with morpholine . This leads to nucleophilic displacement of the chloride anion .


Physical And Chemical Properties Analysis

The compound is a solid . Its melting point is 198-199°C . The compound has a molecular weight of 345.42.

Applications De Recherche Scientifique

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent . It has been involved in QSAR (Quantitative Structure-Activity Relationship) studies and molecular docking to evaluate its effectiveness in inhibiting the c-Met receptor tyrosine kinase . The c-Met receptor is implicated in the development of various cancer cell lines, and its inhibition is a promising strategy for cancer treatment.

Kinase Inhibition

The compound has shown activity as a dual kinase inhibitor , particularly against CK2 and GSK3β . Kinase inhibitors are significant in the treatment of diseases where kinases play a role in disease progression, such as cancer, inflammation, and neurodegenerative disorders.

ADMET Profile Prediction

In silico studies have been conducted to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of derivatives of this compound . This is crucial in drug development to ensure that a compound has the right properties to be a safe and effective drug.

Drug-Likeness Evaluation

The drug-likeness of this compound has been evaluated based on its high activity to inhibit the c-Met receptor . This involves assessing whether the compound has characteristics that are typical of known drugs, which is an important step in the drug discovery process.

Selectivity for Cancer Cells

Some derivatives of this compound have been tested for their selectivity against glioblastoma and melanoma cell lines . Selectivity is important to minimize the effects on healthy cells and reduce side effects in cancer treatment.

Inhibition of 5-LOX

The compound has been suggested for further study as a possible inhibitor of 5-LOX (5-lipoxygenase) . 5-LOX is an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been used to identify important active sites for the inhibition of the c-Met receptor . This helps in understanding how the compound interacts with the receptor and in designing more effective inhibitors.

Comparative ADMET Studies

Comparative studies have been conducted to evaluate the predicted ADMET properties of this compound against known inhibitors like Crizotinib . This helps in determining the potential of the compound as a new anticancer drug candidate.

Mécanisme D'action

This compound has been studied for its potential as an anti-tumor agent, specifically targeting colorectal cancer . It has been evaluated as an inhibitor of PDK1 and LDHA enzymes, which are associated with reprogrammed glucose metabolism in proliferating tumor cells .

Orientations Futures

The compound has shown promise as an anti-tumor agent, specifically in the treatment of colorectal cancer . Future research could focus on further optimization of this compound and its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name

6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h9-10H,1-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOGRSCXIBDWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.